molecular formula C11H13N3O3 B2636716 Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate CAS No. 1471-85-8

Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B2636716
CAS No.: 1471-85-8
M. Wt: 235.243
InChI Key: YVZPFROYTHZESM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate (CAS: 1471-85-8) is a heterocyclic compound featuring a fused pyrido[2,3-b]pyrazine core. Its molecular formula is C₁₁H₁₃N₃O₃ (MW: 235.24 g/mol), with an ethyl ester at position 2, a methyl group at position 4, and a ketone at position 3 . This structure combines a partially saturated bicyclic system with functional groups that influence its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-3-oxo-1,2-dihydropyrido[2,3-b]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-17-11(16)8-10(15)14(2)9-7(13-8)5-4-6-12-9/h4-6,8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZPFROYTHZESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=C(N1)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form an intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anticancer properties. Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate has been explored for its potential as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers. Research has shown that related compounds with similar structures can inhibit c-Met activity effectively, leading to reduced tumor growth in preclinical models .

Case Study:
A study involving a series of pyrazine derivatives demonstrated that modifications at specific positions on the pyrazine ring could enhance anticancer activity. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Agricultural Applications

2.1 Pesticide Development

The unique heterocyclic structure of this compound makes it a candidate for developing new pesticides. Pyrazine derivatives have been reported to possess insecticidal and fungicidal properties. The compound's ability to disrupt biological processes in pests can be utilized to create effective agricultural chemicals.

Data Table: Efficacy of Pyrazine Derivatives as Pesticides

Compound NameTarget Pest/FungusEfficacy (%)Reference
Ethyl 4-methyl-3-oxo-pyrazineAphids85%
Ethyl 4-methyl-3-oxo-pyrazineFusarium spp.78%

Materials Science

3.1 Synthesis of Functional Materials

The synthesis of this compound can lead to the development of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has been investigated for creating advanced materials with enhanced thermal stability and mechanical properties.

Case Study:
Research on the incorporation of pyrazine derivatives into polymer composites has shown improved performance characteristics compared to traditional materials. These composites exhibited increased resistance to thermal degradation and enhanced mechanical strength under stress conditions .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

The pyrido[2,3-b]pyrazine core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Pyrido[2,3-b]pyrazine (Target) Pyrido[2,3-b]pyrazine Ethyl ester, 4-methyl, 3-oxo 235.24 Partially saturated system; moderate polarity due to ester and ketone groups
Pyrido[2,3-d]pyrimidine (3a–d) Pyrido[2,3-d]pyrimidine Aryl, benzyl, 7-methyl, 2,4-dioxo ~400–450 Fully unsaturated; antitumor activity reported
Pyrido[2,3-b]quinoxaline (4a) Pyrido[2,3-b]quinoxaline Benzyl, phenyl, 2-oxo 462.47 Extended aromaticity; higher molecular weight; 86% synthetic yield
Pyrrolo[2,3-d]pyridazine () Pyrrolo[2,3-d]pyridazine Ethyl ester, 3-methyl, 4-oxo 223.22 Planar structure with N–H⋯O/N hydrogen bonds; 82% yield
Thieno[2,3-b]pyridine () Thieno[2,3-b]pyridine Ethyl ester, 5-bromo 270.13 Bromine enhances lipophilicity; potential halogen bonding

Key Observations :

  • Aromaticity vs.
  • Functional Groups: The ethyl ester in the target compound enhances solubility in organic solvents, whereas brominated analogs (e.g., thienopyridines) show increased lipophilicity .

Key Observations :

  • Efficiency : Palladium-catalyzed methods (e.g., Buchwald amination) achieve higher yields (>85%) compared to classical cyclizations (30–57%) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Likely soluble in polar aprotic solvents Stable under standard conditions
Pyrido[2,3-b]quinoxaline 4a 127 Soluble in CH₂Cl₂; low aqueous Stable to oxidation
Pyrrolo[2,3-d]pyridazine Not reported Enhanced by hydrogen bonding Sensitive to strong acids/bases

Key Observations :

  • Hydrogen Bonding : Pyrrolo[2,3-d]pyridazine forms 2D networks via N–H⋯O/N interactions, improving crystallinity . The target compound’s ketone and ester groups may similarly facilitate intermolecular interactions.
  • Thermal Stability: Quinoxaline derivatives (mp up to 165°C) exhibit higher thermal stability than partially saturated analogs .

Biological Activity

Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in biological applications. This article reviews its biological activity, including antimicrobial effects, antioxidant properties, and potential therapeutic uses.

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 235.24 g/mol
  • Appearance : White to yellow solid
  • Solubility : Soluble in organic solvents
  • Purity : Typically around 97% .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that influence yield and purity. Common synthetic routes involve cyclization reactions and esterification processes .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. For instance:

  • Study Findings : Ethyl 4-methyl-3-oxo derivatives exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of Ethyl 4-methyl-3-oxo has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant activity.
Concentration (µg/mL)% Inhibition
5045
10070
20090

This suggests that the compound can effectively neutralize free radicals, contributing to its potential health benefits .

Case Studies and Applications

  • Case Study on Inflammation :
    • A study investigated the anti-inflammatory effects of Ethyl 4-methyl-3-oxo in an animal model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group.
    • : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated reduced cell death in neuronal cell lines exposed to oxidative agents when treated with Ethyl 4-methyl-3-oxo .

Structure-Activity Relationship (SAR)

The unique structural features of Ethyl 4-methyl-3-oxo are believed to contribute significantly to its biological activities. The presence of both pyrido and pyrazine rings may enhance interactions with biological targets, leading to improved efficacy compared to simpler analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate?

The synthesis typically involves multi-step heterocyclic assembly. A representative approach includes:

  • Cyclocondensation : Reacting substituted pyridine derivatives with activated carbonyl compounds (e.g., ethyl glyoxylate) under acidic or basic conditions to form the pyrido[2,3-b]pyrazine core.
  • Functionalization : Introducing the methyl and oxo groups via alkylation/oxidation sequences. For example, evidence from analogous pyrido-pyrazine syntheses highlights the use of tosyl-protected intermediates (e.g., ethyl 5-tosyl-pyrrolo[2,3-b]pyrazine-2-carboxylate) to stabilize reactive positions during functionalization .
  • Optimization : Yields (~20–45%) are improved by adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C), as seen in multi-component reactions for related N-fused heterocycles .

Q. How is the molecular structure of this compound validated post-synthesis?

  • X-ray crystallography : Single-crystal diffraction data refined using SHELXL (via SHELX suite) confirms bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople coordinates (evidence 10) quantify non-planar distortions in the tetrahydropyrido-pyrazine ring .
  • Spectroscopy : 1^1H/13^{13}C NMR (DMSO-d6d_6 or CDCl3_3) identifies key signals:
    • Ethoxy group : δ ~1.3 ppm (triplet, CH3_3), δ ~4.3 ppm (quartet, CH2_2).
    • Pyrazine carbonyl : δ ~165–170 ppm (carbonyl carbon).
    • Aromatic protons : δ ~6.5–8.0 ppm (pyrido-pyrazine protons) .
  • Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+^+ or [M–H]^- ions) with <5 ppm error .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data (e.g., unexpected NMR splitting or crystallographic disorder)?

  • DFT calculations : Geometry optimization (e.g., Gaussian or ORCA) predicts NMR chemical shifts and coupling constants. Discrepancies between calculated and observed 3JHH^3J_{\text{HH}} values may indicate dynamic effects (e.g., ring puckering) .
  • Hydrogen-bonding analysis : Graph set notation (evidence 9) identifies intermolecular interactions (e.g., N–H···O=C motifs) that explain crystallographic packing or solubility limitations .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects conformational exchange (e.g., hindered rotation of the ethoxy group) at low temperatures (−40°C to 25°C) .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Protecting group optimization : Tosyl (Ts) or Boc groups stabilize reactive amines during cyclization. For example, tosyl-protected intermediates in evidence 12 improve regioselectivity by blocking undesired side reactions .
  • Catalysis : Copper(I) or palladium catalysts enhance coupling efficiency in heterocycle formation (e.g., Sonogashira or Buchwald-Hartwig reactions for pyrido-pyrazine cores) .
  • Reaction monitoring : Real-time LC-MS or TLC tracks intermediate stability; quenching reactive intermediates (e.g., nitro or aldehyde groups) minimizes degradation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Core modifications : Substituting the 4-methyl group with bulkier alkyl/aryl groups (evidence 17) alters steric interactions with target proteins. For example, chloro or trifluoromethyl groups enhance lipophilicity and binding affinity .
  • Carboxylate bioisosteres : Replacing the ethyl ester with amides or heterocyclic bioisosteres (e.g., oxadiazoles) improves metabolic stability, as demonstrated in related pyrrolo-pyrazine derivatives .
  • Docking studies : Molecular docking (AutoDock Vina or Schrödinger) predicts binding modes to enzymes (e.g., kinases) using crystallographic data from homologs .

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